molecular formula C25H26N2OS B11598622 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide

Cat. No.: B11598622
M. Wt: 402.6 g/mol
InChI Key: IYHKOPBJKTUNSD-UHFFFAOYSA-N
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Description

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the phenyl and carbothioamide groups. Common synthetic routes include nucleophilic aromatic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to amines or other derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbothioamide-containing molecules. Examples are:

  • 4-[hydroxy(diphenyl)methyl]-N-methylpiperidine-1-carbothioamide
  • 4-[hydroxy(diphenyl)methyl]-N-ethylpiperidine-1-carbothioamide

Uniqueness

What sets 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carbothioamide

InChI

InChI=1S/C25H26N2OS/c28-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-16-18-27(19-17-22)24(29)26-23-14-8-3-9-15-23/h1-15,22,28H,16-19H2,(H,26,29)

InChI Key

IYHKOPBJKTUNSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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